Cas no 483359-41-7 (N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide)

N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide 化学的及び物理的性質
名前と識別子
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- CS-0327184
- AKOS000740807
- N-(4-bromophenyl)-2-cyano-3-pyridin-3-ylpropanamide
- STL086306
- AKOS025262112
- 483359-41-7
- BS-5888
- N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide
-
- インチ: 1S/C15H12BrN3O/c16-13-3-5-14(6-4-13)19-15(20)12(9-17)8-11-2-1-7-18-10-11/h1-7,10,12H,8H2,(H,19,20)
- InChIKey: YYWRHBKOHFMBFD-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)NC(C(C#N)CC1C=NC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 329.01637g/mol
- どういたいしつりょう: 329.01637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 371
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 65.8Ų
N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397854-100mg |
N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide |
483359-41-7 | 98% | 100mg |
¥2656.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397854-1mg |
N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide |
483359-41-7 | 98% | 1mg |
¥539.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397854-1g |
N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide |
483359-41-7 | 98% | 1g |
¥5132.00 | 2024-05-12 |
N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamideに関する追加情報
Recent Advances in the Study of N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide (CAS: 483359-41-7)
N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide (CAS: 483359-41-7) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential therapeutic applications. The compound's distinct chemical architecture, featuring a bromophenyl group, a cyano moiety, and a pyridinyl ring, suggests a broad spectrum of biological activities, making it a promising candidate for drug development.
Recent research has focused on elucidating the molecular mechanisms underlying the biological effects of N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide. Studies have demonstrated its potential as an inhibitor of key enzymatic pathways involved in inflammatory and proliferative diseases. For instance, in vitro assays have shown that this compound exhibits significant inhibitory activity against kinases implicated in cancer cell signaling, suggesting its utility as a targeted therapeutic agent. Furthermore, its interaction with specific protein targets has been characterized using advanced techniques such as X-ray crystallography and molecular docking simulations.
In addition to its kinase inhibitory properties, N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide has been investigated for its role in modulating cellular apoptosis and autophagy. Recent findings indicate that the compound can induce apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways. These effects are mediated through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors. Such insights highlight the compound's potential as a chemotherapeutic agent, particularly in malignancies resistant to conventional treatments.
The pharmacokinetic and pharmacodynamic profiles of N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide have also been a focus of recent studies. Preliminary data suggest that the compound exhibits favorable bioavailability and metabolic stability, which are critical for its development as a drug candidate. However, further preclinical studies are needed to optimize its formulation and delivery, as well as to assess its safety and efficacy in vivo. These efforts are essential to advancing the compound through the drug development pipeline.
Looking ahead, the continued exploration of N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide holds great promise for the discovery of novel therapeutics. Future research directions may include the synthesis of derivatives to enhance its biological activity and selectivity, as well as the investigation of its potential applications in other disease areas. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating these findings into clinically viable treatments. As such, this compound represents a valuable addition to the growing arsenal of chemical tools and therapeutic agents in the fight against complex diseases.
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